molecular formula C18H18BrN3O2S2 B2558702 N-(2-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252841-46-5

N-(2-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2558702
CAS RN: 1252841-46-5
M. Wt: 452.39
InChI Key: WFOWFDPVITVSIL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18BrN3O2S2 and its molecular weight is 452.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activity on Enzymes

One significant application of similar compounds involves the synthesis of potential dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for anticancer drugs. A study by Gangjee et al. (2008) synthesized analogs demonstrating potent dual inhibitory activities against human TS and DHFR, indicating the potential for developing new anticancer agents (Gangjee et al., 2008).

Antimicrobial Applications

Another application involves the antimicrobial domain, where derivatives bearing a sulfonamide moiety were synthesized for their potential use as antimicrobial agents. Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, demonstrating promising in vitro antibacterial and antifungal activities, underscoring the potential of such compounds in treating microbial infections (Darwish et al., 2014).

Antitumor Activity

The synthesis of thieno[3,2-d]pyrimidine derivatives has also been explored for their antitumor activities. Hafez and El-Gazzar (2017) synthesized novel 4-substituted thieno[3,2-d]pyrimidine derivatives, with many displaying potent anticancer activity against various human cancer cell lines, including breast, cervical, and colon cancer cells. This indicates the compound's potential role in the development of new chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Research into the crystal structures of similar compounds provides insights into their molecular conformations, which is crucial for understanding their reactivity and interaction with biological targets. Studies by Subasri et al. (2016) and (2017) on the crystal structures of related compounds reveal folded conformations and intramolecular hydrogen bonding, providing a foundation for designing molecules with specific biological activities (Subasri et al., 2016); (Subasri et al., 2017).

Quantum Chemical Insights

Quantum chemical studies offer profound insights into the molecular structure, reactivity, and interaction mechanisms of potential drug molecules. Mary et al. (2020) provided quantum chemical insight into a novel anti-COVID-19 molecule, highlighting the importance of such analyses in understanding the pharmacokinetic and pharmacodynamic properties of new therapeutic agents (Mary et al., 2020).

properties

IUPAC Name

N-(2-bromophenyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S2/c1-2-3-9-22-17(24)16-14(8-10-25-16)21-18(22)26-11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOWFDPVITVSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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